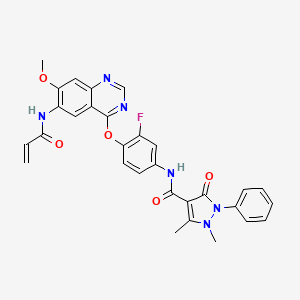![molecular formula C58H104O6 B12385154 [1,1,2,3,3-pentadeuterio-1,3-bis[[(Z)-octadec-9-enoyl]oxy]propan-2-yl] (10Z,13Z)-nonadeca-10,13-dienoate](/img/structure/B12385154.png)
[1,1,2,3,3-pentadeuterio-1,3-bis[[(Z)-octadec-9-enoyl]oxy]propan-2-yl] (10Z,13Z)-nonadeca-10,13-dienoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1,1,2,3,3-pentadeuterio-1,3-bis[[(Z)-octadec-9-enoyl]oxy]propan-2-yl] (10Z,13Z)-nonadeca-10,13-dienoate is a complex organic compound characterized by its unique structure and properties. This compound is notable for its deuterium substitution, which can influence its chemical behavior and stability. It is used in various scientific research applications due to its distinctive molecular configuration.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,1,2,3,3-pentadeuterio-1,3-bis[[(Z)-octadec-9-enoyl]oxy]propan-2-yl] (10Z,13Z)-nonadeca-10,13-dienoate involves multiple steps, starting with the preparation of the deuterated precursors. The key steps include:
Deuteration of Precursors: The initial step involves the deuteration of the starting materials, which can be achieved through catalytic exchange reactions using deuterium gas.
Esterification: The deuterated precursors undergo esterification reactions with octadec-9-enoic acid under controlled conditions to form the intermediate esters.
Coupling Reaction: The intermediate esters are then coupled with nonadeca-10,13-dienoic acid using coupling agents such as DCC (dicyclohexylcarbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration and esterification processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the double bonds, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can target the ester groups, converting them into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include epoxides, diols, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used.
科学研究应用
Chemistry
In chemistry, this compound is used as a model molecule to study the effects of deuterium substitution on reaction mechanisms and kinetics. It is also used in the synthesis of complex organic molecules.
Biology
In biological research, the compound is used to investigate the metabolic pathways involving deuterated compounds. It serves as a tracer in metabolic studies due to its stable isotope labeling.
Medicine
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials with enhanced properties due to deuterium incorporation.
作用机制
The mechanism of action of [1,1,2,3,3-pentadeuterio-1,3-bis[[(Z)-octadec-9-enoyl]oxy]propan-2-yl] (10Z,13Z)-nonadeca-10,13-dienoate involves its interaction with specific molecular targets. The deuterium atoms in the compound can influence its binding affinity and reactivity with enzymes and receptors. This can lead to altered metabolic pathways and improved pharmacokinetic properties.
相似化合物的比较
Similar Compounds
[1,1,2,3,3-pentadeuterio-1,3-bis[[(Z)-octadec-9-enoyl]oxy]propan-2-yl] (10Z,13Z)-nonadeca-10,13-dienoate: This compound is unique due to its specific deuterium substitution pattern.
This compound: Similar compounds with different substitution patterns or chain lengths can exhibit different chemical and physical properties.
Uniqueness
The uniqueness of this compound lies in its specific deuterium substitution, which can significantly influence its chemical behavior, stability, and reactivity compared to non-deuterated analogs.
属性
分子式 |
C58H104O6 |
|---|---|
分子量 |
902.5 g/mol |
IUPAC 名称 |
[1,1,2,3,3-pentadeuterio-1,3-bis[[(Z)-octadec-9-enoyl]oxy]propan-2-yl] (10Z,13Z)-nonadeca-10,13-dienoate |
InChI |
InChI=1S/C58H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-58(61)64-55(53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)54-63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h16,19,25-30,55H,4-15,17-18,20-24,31-54H2,1-3H3/b19-16-,28-25-,29-26-,30-27-/i53D2,54D2,55D |
InChI 键 |
FUKSJCTYXSLZPJ-IVSGDUDLSA-N |
手性 SMILES |
[2H]C(OC(=O)CCCCCCC/C=C\CCCCCCCC)(C(OC(=O)CCCCCCCC/C=C\C/C=C\CCCCC)(C(OC(=O)CCCCCCC/C=C\CCCCCCCC)([2H])[2H])[2H])[2H] |
规范 SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCCC=CCC=CCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



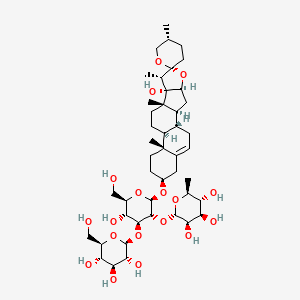
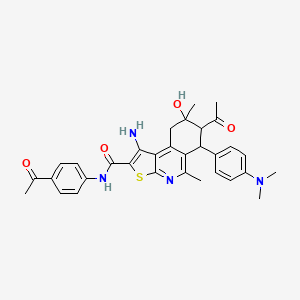
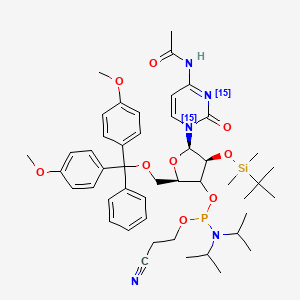
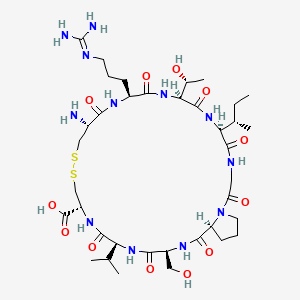
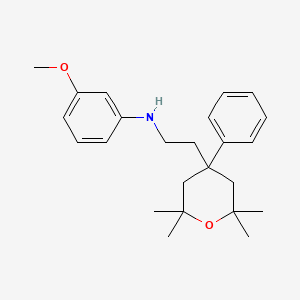
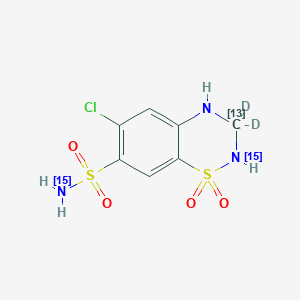

![1-(2-chlorophenyl)-5-(4-chlorophenyl)-4-(2H-tetrazol-5-ylmethyl)-N-[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]pyrazole-3-carboxamide](/img/structure/B12385107.png)
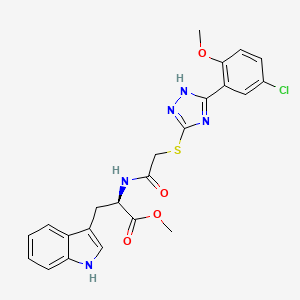
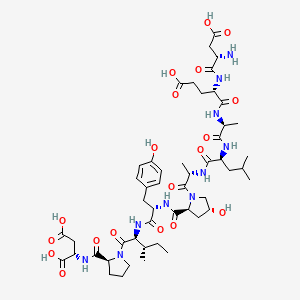
![(6Z,9Z,28Z,31Z)-19-[4-(dimethylamino)butyl]heptatriaconta-6,9,28,31-tetraen-19-ol](/img/structure/B12385140.png)
